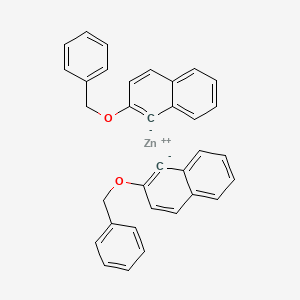
zinc;2-phenylmethoxy-1H-naphthalen-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: is a complex organic compound with the molecular formula C34H26O2Zn and a molecular weight of 531.949 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 2-phenylmethoxy-1H-naphthalen-1-ide ligands. It has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-phenylmethoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-phenylmethoxy-1H-naphthalen-1-ide ligands under controlled conditions. One common method involves the use of zinc acetate and 2-phenylmethoxy-1H-naphthalen-1-ide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
科学的研究の応用
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide has several scientific research applications:
作用機序
The mechanism by which zinc;2-phenylmethoxy-1H-naphthalen-1-ide exerts its effects involves the coordination of the zinc ion with the phenylmethoxy-1H-naphthalen-1-ide ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and inhibitory roles. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
類似化合物との比較
Similar Compounds
Zinc;2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Another zinc complex with similar coordination properties.
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: A compound with a naphthalene core used in antimicrobial applications.
Uniqueness
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc complexes. Its ability to act as a catalyst and enzyme inhibitor makes it valuable in both research and industrial applications .
特性
CAS番号 |
918298-70-1 |
|---|---|
分子式 |
C34H26O2Zn |
分子量 |
531.9 g/mol |
IUPAC名 |
zinc;2-phenylmethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |
InChIキー |
JJFJQUYYQGXYQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


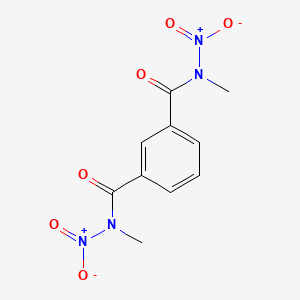
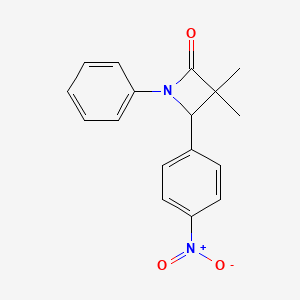
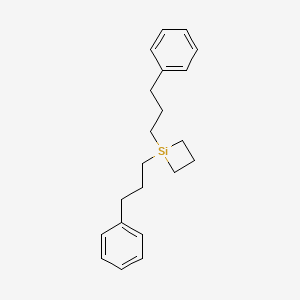
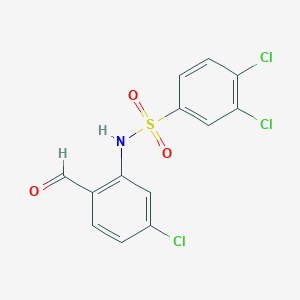
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
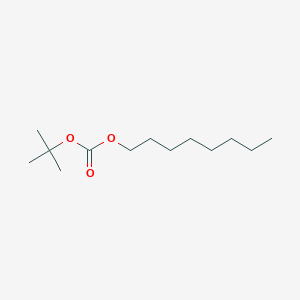
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
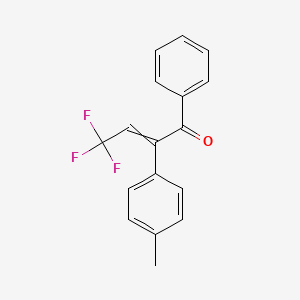
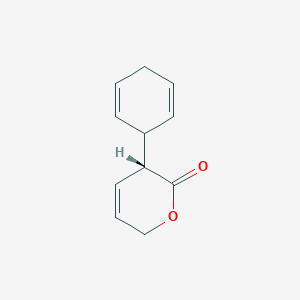
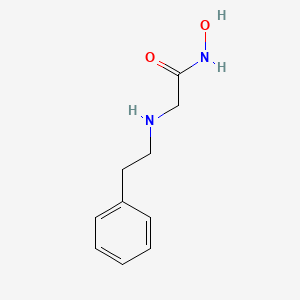
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
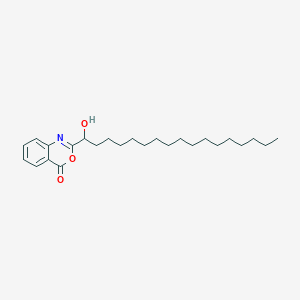
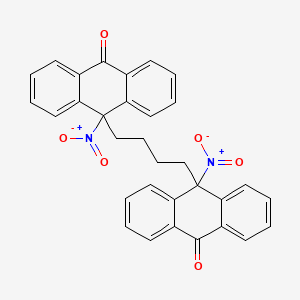
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
